2-(2-Aminoethyl)-6-chloropyridin-4-amine
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Overview
Description
2-(2-Aminoethyl)-6-chloropyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-chloropyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative, such as 2-chloropyridine.
Amination: The 2-chloropyridine undergoes nucleophilic substitution with an amine, such as ethylenediamine, under basic conditions to introduce the aminoethyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-chloropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or amides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Aminoethyl)-6-chloropyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-chloropyridin-4-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: Similar in structure due to the presence of an aminoethyl group.
Pyrrolidine: Contains a nitrogen heterocycle similar to the pyridine ring.
Imidazole: Another nitrogen-containing heterocycle with similar chemical properties.
Uniqueness
2-(2-Aminoethyl)-6-chloropyridin-4-amine is unique due to the combination of the aminoethyl group and the chlorine atom on the pyridine ring. This unique structure imparts specific chemical reactivity and binding properties that are not found in other similar compounds.
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-chloropyridin-4-amine |
InChI |
InChI=1S/C7H10ClN3/c8-7-4-5(10)3-6(11-7)1-2-9/h3-4H,1-2,9H2,(H2,10,11) |
InChI Key |
VUCRHYKHNMQTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)Cl)N |
Origin of Product |
United States |
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